molecular formula C7H9NO2S B1592273 3-Amino-3-(3-thienyl)propanoic acid CAS No. 94333-62-7

3-Amino-3-(3-thienyl)propanoic acid

Cat. No. B1592273
CAS RN: 94333-62-7
M. Wt: 171.22 g/mol
InChI Key: ONZXUIFNJXTVDZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-thienyl)propanoic acid, also known as 3-aminothiopropionic acid (ATPA), is an organic compound with a thiophene ring attached to an amino acid. It is a derivative of the amino acid alanine, and is an important intermediate in the biosynthesis of the important sulfur-containing amino acids cysteine, methionine, and homocysteine. In addition, ATPA is a key component of the biosynthesis of the essential fatty acid linoleic acid. ATPA is also used as a building block in organic synthesis and as a reagent in the preparation of other organic compounds.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field: Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Scientific Field: Electronics

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Scientific Field: Proteomics Research

    • “3-Amino-3-(3-thienyl)propanoic acid” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
  • Scientific Field: Antibacterial Research

    • Some compounds similar to “3-Amino-3-(3-thienyl)propanoic acid” have shown prominent inhibitory activity against certain strains of bacteria such as S. aureus, B. cereus, E. coli, and P. aeruginosa . This suggests potential applications in the development of new antibacterial agents.
  • Scientific Field: Synthesis of Derivatives

    • “3-Amino-3-(3-thienyl)propanoic acid” can be used as a starting material for the synthesis of various derivatives . These derivatives can have a wide range of applications in different fields of chemistry and biology.
  • Scientific Field: Antiviral Research

    • Some indole derivatives, which are structurally similar to “3-Amino-3-(3-thienyl)propanoic acid”, have shown antiviral activity . This suggests potential applications in the development of new antiviral agents.
  • Scientific Field: Antioxidant Research

    • Indole derivatives possess various biological activities, including antioxidant properties . “3-Amino-3-(3-thienyl)propanoic acid” could potentially be used in antioxidant research.
  • Scientific Field: Antimalarial Research

    • Indole derivatives have shown antimalarial activity . This suggests that “3-Amino-3-(3-thienyl)propanoic acid” could potentially be used in antimalarial research.

Safety And Hazards

The compound is classified as hazardous, causing severe skin burns and eye damage. It should be handled with care .

properties

IUPAC Name

3-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVATYZQLTZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377434
Record name 3-amino-3-(3-thienyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-thienyl)propanoic acid

CAS RN

94333-62-7, 3310-99-4
Record name β-Amino-3-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94333-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3-thienyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-3-(3-thienyl)-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To methyl 3-(1,3-dioxoisoindolin-2-yl)-2-(thiophen-3-yl)propanoate (E45) was added 6 N HCl, and the solution was refluxed for 4 hours. The solvents were evaporated to give 3-amino-2-(thiophen-3-yl)propanoic acid (E46).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Solymár, F Fülöp, LT Kanerva - Tetrahedron: Asymmetry, 2002 - Elsevier
Enantioselective acylations of 3-amino-3-heteroarylpropanoates (ArCH(NH 2 )CH 2 CO 2 Et; Ar=2- or 3-thienyl or -furyl) were performed in the presence of Candida antarctica lipase A. …
Number of citations: 51 www.sciencedirect.com
F Kudo, S Takahashi, A Miyanaga… - ACS Chemical …, 2021 - ACS Publications
Hitachimycin is a macrolactam antibiotic with an (S)-β-phenylalanine (β-Phe) at the starter position of its polyketide skeleton. (S)-β-Phe is formed from l-α-phenylalanine by the …
Number of citations: 5 pubs.acs.org
R Berkecz, I Ilisz, F Fülöp, Z Pataj, MH Hyun… - … of Chromatography A, 2008 - Elsevier
High-performance liquid chromatographic methods were developed for the separation of the enantiomers of thirteen unusual β-3-homo-amino acids and three of its ethyl esters on a …
Number of citations: 31 www.sciencedirect.com
I Ilisz, N Grecsó, R Papoušek, Z Pataj, P Barták, L Lázár… - Amino Acids, 2015 - Springer
Polar-ionic and hydro-organic mobile phase mode of high-performance liquid chromatographic separations of 23 sterically constrained primary β 3 -amino acid enantiomers containing, …
Number of citations: 21 link.springer.com
G Tasnádi - 2010 - Citeseer
Introduction β-Aryl-substitutedβ-amino acids and the corresponding β-lactams have been intensively investigated, due to their unique biological activity [1] and their utility in synthetic …
Number of citations: 2 citeseerx.ist.psu.edu
G Tasnádi, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2009 - Elsevier
The enantioselective (E >200) lipase PS-catalysed hydrolysis of β-heteroaryl-β-amino esters is described. The reactions were performed with H 2 O (0.5equiv) in either diisopropyl ether …
Number of citations: 42 www.sciencedirect.com
A Arki, D Tourwe, M Solymar, F Fueloep… - Chromatographia, 2004 - Springer
Direct and indirect reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of seventeen unnatural β-amino acids, …
Number of citations: 43 link.springer.com
A Miyanaga - New Tide of Natural Product Chemistry, 2023 - Springer
β-Amino acid-containing macrolactam antibiotics are an important class of macrocyclic polyketides in Actinobacteria. These macrolactam antibiotics are biosynthesized from various β-…
Number of citations: 0 link.springer.com

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